N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-methylsulfonylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4S2/c1-6-12(7-2)19(16,17)10-8(3)11-13(9(10)4)18(5,14)15/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSNZMCWUYIAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,5-dimethylpyrazole with diethylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Sulfonylation and Formation of Sulfonyl Chloride
The pyrazole core undergoes sulfonylation to introduce the sulfonamide group. Chlorosulfonic acid and thionyl chloride in chloroform are used to convert the hydroxyl group on the pyrazole into a sulfonyl chloride intermediate . The reaction proceeds at 0°C initially, followed by heating to 60°C for 10 hours to ensure complete conversion. This step is critical for activating the pyrazole ring for subsequent coupling reactions.
Coupling with Diethylamine
The final step involves coupling the sulfonyl chloride intermediate with diethylamine in the presence of diisopropylethylamine (DIPEA) as a base. This reaction occurs in dichloromethane (DCM) at 25–30°C over 16 hours . The stoichiometry is tightly controlled: 1.0 equivalent of sulfonyl chloride, 1.05 equivalents of amine, and 3.0 equivalents of DIPEA . Monitoring by thin-layer chromatography (TLC) and LC–MS ensures reaction completion.
Key Reaction Data and Yields
Structural Characterization
The compound is characterized using:
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FT-IR : Peaks for sulfonamide (-SONH) and pyrazole ring vibrations.
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1H NMR : Shifts for aromatic protons (5–7 ppm), methyl groups (~2.3 ppm), and diethylamine protons (~3.1 ppm).
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13C NMR : Resonances for sulfonamide carbons (~40–50 ppm) and pyrazole carbons (~10–15 ppm) .
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Molecular Formula : C₉H₁₇N₃O₂S (molecular weight: 231.32 g/mol) .
Reaction Mechanism Insights
The coupling reaction between the sulfonyl chloride and diethylamine proceeds via nucleophilic substitution. DIPEA deprotonates the amine, enhancing its nucleophilicity, which attacks the electrophilic sulfur center of the sulfonyl chloride. The reaction’s efficiency is influenced by:
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Base strength : DIPEA’s non-nucleophilic nature minimizes side reactions.
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Solvent : DCM stabilizes intermediates and facilitates mass transfer.
Comparison with Analogues
Challenges and Optimization
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Yield variability : Analogues like MR-S1-5 (41% yield) and MR-S1-13 (71% yield) highlight the impact of amine structure on reactivity .
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Purification : Column chromatography is required to isolate the final sulfonamide .
Research Findings
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Antiproliferative activity : Related pyrazole-sulfonamide derivatives show IC₅₀ values in the micromolar range against cancer cell lines (e.g., U937) .
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Cytotoxicity : No significant LDH release was observed, indicating low toxicity to healthy cells .
This synthesis pathway underscores the importance of controlled reaction conditions and stoichiometry in achieving high-yield sulfonamide derivatives. The compound’s structural features, such as the methanesulfonyl group and diethylamine substituent, likely contribute to its stability and potential biological activity.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₉N₃O₄S₂
- Molecular Weight : 309.4 g/mol
- CAS Number : 956251-32-4
- Structural Formula :
These properties are crucial for understanding its reactivity and potential applications in various fields.
Antimicrobial Activity
N,N-Diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been evaluated for its antimicrobial properties. Research indicates that compounds with similar structural frameworks exhibit significant activity against various pathogens. For example, studies on related sulfonamides have shown efficacy against strains of Candida and other fungi, suggesting potential applications in antifungal therapies .
Inhibition of Key Enzymes
This compound may act as an inhibitor of specific enzymes crucial in metabolic pathways. Sulfonamides are known to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are essential for folate synthesis in bacteria. The design of dual inhibitors targeting these enzymes could lead to the development of new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent advancements have focused on improving yield and specificity through novel synthetic routes involving stable sulfonyl chloride alternatives .
Case Study: Synthesis Techniques
A notable synthesis method includes the use of pentafluorophenyl sulfonate esters, which provide a stable intermediate that can be further functionalized to yield the desired sulfonamide structure. This method enhances the efficiency of producing a variety of sulfonamide derivatives with potential biological activity .
Anti-HIV Activity
Research has indicated that certain sulfonamides exhibit anti-HIV properties. In vitro studies have shown that modifications to the pyrazole structure can enhance antiviral activity, making compounds like this compound candidates for further investigation as anti-HIV agents .
Mechanism of Action
The mechanism of action of N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide.
Sulfonylpyrazoles: Compounds with similar structures but different substituents on the pyrazole ring.
Sulfonamides: A broader class of compounds containing the sulfonamide functional group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of sulfonamide and pyrazole moieties makes it a versatile compound for various applications .
Biological Activity
N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and its IUPAC name is this compound. The structure features a pyrazole ring, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate sulfonylating agents. The methanesulfonyl group enhances the compound's solubility and reactivity, making it suitable for various biological assays.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit notable anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. A study reported the antiproliferative activity against U937 cells, with an IC50 value indicating significant cytotoxicity without substantial toxicity to normal cells .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Pyrazole derivatives are known for their ability to combat bacterial and fungal infections. In particular, studies have highlighted the efficacy of similar compounds against resistant strains of bacteria and fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds within this class have shown promise as nonsteroidal anti-inflammatory drugs (NSAIDs), with mechanisms that involve inhibition of cyclooxygenase enzymes . The specific derivative may also exhibit these properties, contributing to its therapeutic profile.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant antiproliferative activity against U937 cells with IC50 values indicating low toxicity | CellTiter-Glo Luminescent assay |
| Study 2 | Notable antimicrobial efficacy against various pathogens | Disc diffusion method |
| Study 3 | Demonstrated anti-inflammatory effects comparable to standard NSAIDs | In vivo models |
Case Study: Anticancer Activity
In a recent study focusing on the anticancer properties of pyrazole derivatives, researchers evaluated the cytotoxic effects of this compound against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxicity and suggesting potential for combination therapies in clinical settings .
Q & A
Basic: What are the standard synthesis protocols for N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Pyrazole Core Formation : Start with cyclocondensation of hydrazines with β-diketones to form the 3,5-dimethylpyrazole ring .
Sulfonylation : React the pyrazole intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
N,N-Diethylation : Use diethylamine or ethyl halides under nucleophilic substitution conditions to functionalize the sulfonamide nitrogen .
Key Considerations :
- Monitor reaction progress via TLC and purify intermediates via column chromatography .
- Optimize temperature (often 0–25°C) to avoid side reactions like over-sulfonylation .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
Post-synthesis characterization involves:
- NMR Spectroscopy : Confirm proton environments (e.g., methyl groups at δ 2.0–2.5 ppm, sulfonamide NH at δ ~10.4 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for C₉H₁₇N₃O₂S at m/z 231.32) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and pyrazole ring vibrations .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Variability in Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) .
- Structural Impurities : Use HPLC (≥95% purity) to eliminate confounding effects from byproducts .
- Target Selectivity : Perform kinase profiling or receptor-binding assays to confirm specificity .
Example : A study showing antiproliferative activity in HeLa cells but not in MCF-7 may reflect differential expression of target enzymes .
Advanced: What strategies optimize the compound’s stability for in vivo studies?
Methodological Answer:
- pH Stability : Test solubility in buffers (pH 1–10) to identify optimal formulations .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Metabolic Resistance : Introduce electron-withdrawing groups (e.g., methanesulfonyl) to reduce CYP450-mediated oxidation .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Modify Substituents :
- Pyrazole C3/C5 Methyl Groups : Replace with bulkier groups (e.g., CF₃) to enhance steric hindrance and target selectivity .
- Sulfonamide Nitrogen : Test ethyl vs. cyclopropyl groups to modulate lipophilicity (logP) .
- Computational Modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., COX-2 or carbonic anhydrase) .
Basic: What biological screening assays are recommended for initial evaluation?
Methodological Answer:
- Enzyme Inhibition : Test against carbonic anhydrase IX (CA-IX) via stopped-flow CO₂ hydration assay .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HT-29, A549) with IC₅₀ calculations .
- Antimicrobial Screening : Employ microdilution methods against Gram-positive/negative bacteria .
Advanced: How do electronic effects of substituents influence reactivity?
Methodological Answer:
- Methanesulfonyl Group : The electron-withdrawing -SO₂CH₃ increases electrophilicity at the pyrazole C4 position, facilitating nucleophilic aromatic substitution .
- Diethylamine : Electron-donating N,N-diethyl groups enhance solubility but may reduce metabolic stability .
- 3,5-Dimethyl Pyrazole : Methyl groups sterically shield the ring, reducing unwanted side reactions .
Advanced: What computational tools predict pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity .
- QSAR Models : Train datasets on pyrazole-sulfonamide derivatives to correlate structural descriptors (e.g., polar surface area) with activity .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns MD runs for protein-ligand complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
